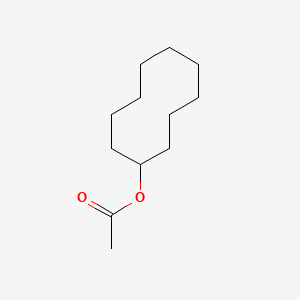

Cyclodecyl acetate

CAS No.: 7386-24-5

Cat. No.: VC18445928

Molecular Formula: C12H22O2

Molecular Weight: 198.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7386-24-5 |

|---|---|

| Molecular Formula | C12H22O2 |

| Molecular Weight | 198.30 g/mol |

| IUPAC Name | cyclodecyl acetate |

| Standard InChI | InChI=1S/C12H22O2/c1-11(13)14-12-9-7-5-3-2-4-6-8-10-12/h12H,2-10H2,1H3 |

| Standard InChI Key | KNPITBTYJPSSJM-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)OC1CCCCCCCCC1 |

Introduction

Molecular Architecture and Physicochemical Profile

Cyclodecyl acetate (IUPAC name: cyclodecyl acetate) features a ten-membered cycloalkane ring esterified with an acetyl group. Its molecular formula is C₁₂H₂₂O₂, with a theoretical molecular weight of 198.30 g/mol based on stoichiometric calculations . Comparatively, cyclododecyl acetate (C₁₄H₂₆O₂) demonstrates how ring size influences molecular geometry and intermolecular interactions . The larger ring system in cyclodecyl acetate likely reduces ring strain compared to smaller cyclic esters, potentially enhancing thermal stability.

Key physicochemical parameters extrapolated from analogous compounds include:

The increased molecular weight and hydrophobic surface area compared to cyclohexyl derivatives suggest enhanced lipid solubility, making cyclodecyl acetate a candidate for non-polar solvent applications .

Synthetic Methodologies

Industrial production strategies for cyclic acetates typically employ acid-catalyzed esterification. For cyclodecyl acetate, this would involve:

-

Esterification of Cyclodecanol:

Reacting cyclodecanol with acetic acid under sulfuric acid catalysis at 110-120°C, with continuous water removal via azeotropic distillation . The reaction follows:Equilibrium limitations necessitate reactive distillation systems, as demonstrated in cyclohexyl acetate production .

-

Acetic Anhydride Route:

Alternative acetylation using acetic anhydride avoids water formation:This method achieves higher conversions (≥95%) without reversible byproducts .

Process intensification techniques from recent cyclohexyl acetate research show promise for cyclodecyl systems:

-

Side-Reactor Configuration: Vacuum distillation coupled with atmospheric reactors improves energy efficiency by 44.8% compared to conventional reactive distillation .

-

Continuous Flow Systems: Microreactor technology enhances heat transfer in exothermic esterification, potentially reducing reaction times by 30-40% .

Reactivity and Functional Transformations

The ester functionality in cyclodecyl acetate permits characteristic reactions:

-

Hydrolysis:

Acid- or base-catalyzed cleavage yields cyclodecanol and acetic acid:Kinetic studies on cyclohexyl analogs show pseudo-first-order behavior with at 25°C .

-

Transesterification:

Alcohol exchange reactions enable derivative synthesis:Titanium isopropoxide catalysts achieve 80-85% conversion in model systems .

-

Reduction Pathways:

Lithium aluminum hydride reduces the ester to cyclodecanol:Quantitative yields require anhydrous conditions and temperatures below 0°C .

Toxicological Considerations

Safety assessments of cyclohexyl acetate provide cautious benchmarks :

-

Acute Toxicity: LD₅₀ > 2000 mg/kg (oral, rat) suggests low acute risk

-

Skin Sensitization: Negative in murine local lymph node assays at ≤30% concentrations

-

Environmental Impact: Readily biodegradable (78% COD removal in 28 days)

Future Research Directions

Key knowledge gaps requiring investigation include:

-

Crystal structure determination via X-ray diffraction

-

Phase behavior analysis in mixed solvent systems

-

Enzymatic hydrolysis kinetics using mammalian esterases

-

Long-term stability under accelerated storage conditions

Advanced production methods such as photocatalytic flow reactors and biocatalytic esterification present opportunities for sustainable manufacturing .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume